Cas no 2639415-87-3 (Tert-butyl 4,6-dimethylpiperidine-3-carboxylate)

Tert-butyl 4,6-dimethylpiperidine-3-carboxylate 化学的及び物理的性質

名前と識別子

-

- tert-butyl 4,6-dimethylpiperidine-3-carboxylate

- EN300-27782543

- 2639415-87-3

- Tert-butyl 4,6-dimethylpiperidine-3-carboxylate

-

- インチ: 1S/C12H23NO2/c1-8-6-9(2)13-7-10(8)11(14)15-12(3,4)5/h8-10,13H,6-7H2,1-5H3

- InChIKey: JWOFAPNSNFBQIO-UHFFFAOYSA-N

- ほほえんだ: O(C(C)(C)C)C(C1CNC(C)CC1C)=O

計算された属性

- せいみつぶんしりょう: 213.172878976g/mol

- どういたいしつりょう: 213.172878976g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 15

- 回転可能化学結合数: 3

- 複雑さ: 232

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 3

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 38.3Ų

- 疎水性パラメータ計算基準値(XlogP): 2

Tert-butyl 4,6-dimethylpiperidine-3-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-27782543-0.05g |

tert-butyl 4,6-dimethylpiperidine-3-carboxylate |

2639415-87-3 | 95.0% | 0.05g |

$1032.0 | 2025-03-19 | |

| Enamine | EN300-27782543-5g |

tert-butyl 4,6-dimethylpiperidine-3-carboxylate |

2639415-87-3 | 5g |

$3562.0 | 2023-09-09 | ||

| Enamine | EN300-27782543-0.1g |

tert-butyl 4,6-dimethylpiperidine-3-carboxylate |

2639415-87-3 | 95.0% | 0.1g |

$1081.0 | 2025-03-19 | |

| Enamine | EN300-27782543-0.5g |

tert-butyl 4,6-dimethylpiperidine-3-carboxylate |

2639415-87-3 | 95.0% | 0.5g |

$1180.0 | 2025-03-19 | |

| Enamine | EN300-27782543-2.5g |

tert-butyl 4,6-dimethylpiperidine-3-carboxylate |

2639415-87-3 | 95.0% | 2.5g |

$2408.0 | 2025-03-19 | |

| Enamine | EN300-27782543-5.0g |

tert-butyl 4,6-dimethylpiperidine-3-carboxylate |

2639415-87-3 | 95.0% | 5.0g |

$3562.0 | 2025-03-19 | |

| Enamine | EN300-27782543-0.25g |

tert-butyl 4,6-dimethylpiperidine-3-carboxylate |

2639415-87-3 | 95.0% | 0.25g |

$1131.0 | 2025-03-19 | |

| Enamine | EN300-27782543-1g |

tert-butyl 4,6-dimethylpiperidine-3-carboxylate |

2639415-87-3 | 1g |

$1229.0 | 2023-09-09 | ||

| Enamine | EN300-27782543-10g |

tert-butyl 4,6-dimethylpiperidine-3-carboxylate |

2639415-87-3 | 10g |

$5283.0 | 2023-09-09 | ||

| Enamine | EN300-27782543-10.0g |

tert-butyl 4,6-dimethylpiperidine-3-carboxylate |

2639415-87-3 | 95.0% | 10.0g |

$5283.0 | 2025-03-19 |

Tert-butyl 4,6-dimethylpiperidine-3-carboxylate 関連文献

-

Mengmeng Lan,Guodong Cui,Hongwei Zhang Org. Chem. Front., 2019,6, 3566-3574

-

Chih-Kai Lin,Huan-Cheng Chang,Albert A. Villaeys,Michitoshi Hayashi Phys. Chem. Chem. Phys., 2007,9, 853-861

-

4. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254

-

6. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014

-

Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258

-

9. Caper tea

-

Guangchen Li,Tongliang Zhou,Albert Poater,Luigi Cavallo,Steven P. Nolan,Michal Szostak Catal. Sci. Technol., 2020,10, 710-716

Tert-butyl 4,6-dimethylpiperidine-3-carboxylateに関する追加情報

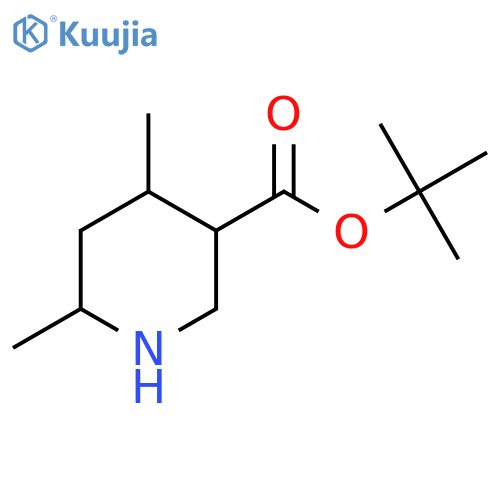

Tert-butyl 4,6-dimethylpiperidine-3-carboxylate: A Comprehensive Overview

Tert-butyl 4,6-dimethylpiperidine-3-carboxylate (CAS No. 2639415-87-3) is a versatile organic compound that has garnered significant attention in the fields of organic chemistry and materials science. This compound is characterized by its unique structure, which combines a tert-butyl group with a piperidine ring substituted at positions 4 and 6 with methyl groups. The carboxylate functional group at position 3 further enhances its reactivity and applicability in various chemical reactions.

The synthesis of tert-butyl 4,6-dimethylpiperidine-3-carboxylate involves a series of well-established organic reactions, including alkylation, cyclization, and esterification. Recent advancements in catalytic methods have enabled the optimization of these reactions, leading to higher yields and improved purity. The compound's stability under various reaction conditions makes it an ideal candidate for use in demanding chemical processes.

One of the most notable applications of tert-butyl 4,6-dimethylpiperidine-3-carboxylate is in the development of advanced materials. Researchers have explored its potential as a precursor for high-performance polymers and coatings. For instance, studies published in the *Journal of Polymer Science* highlight its role in creating thermally stable polymers with enhanced mechanical properties. These findings underscore the compound's importance in modern materials science.

In addition to its role in materials development, tert-butyl 4,6-dimethylpiperidine-3-carboxylate has shown promise in pharmaceutical research. Its ability to act as a chiral auxiliary in asymmetric synthesis has been extensively documented. A recent study in *Organic Letters* demonstrated its effectiveness in facilitating the enantioselective synthesis of complex drug molecules. This application highlights the compound's versatility and its growing significance in medicinal chemistry.

The structural features of tert-butyl 4,6-dimethylpiperidine-3-carboxylate also make it an attractive candidate for use in catalysis. Its bulky tert-butyl group provides steric protection during catalytic cycles, while the piperidine ring offers a rigid framework for catalyst design. Recent investigations into its use as a ligand in transition metal-catalyzed reactions have yielded promising results, particularly in cross-coupling reactions.

From an environmental perspective, the synthesis and application of tert-butyl 4,6-dimethylpiperidine-3-carboxylate are being increasingly scrutinized for their sustainability. Researchers are exploring greener synthesis routes that minimize waste and reduce energy consumption. For example, the use of biodegradable solvents and recyclable catalysts has been proposed to enhance the eco-friendliness of this compound's production processes.

In conclusion, tert-butyl 4,6-dimethylpiperidine-3-carboxylate (CAS No. 2639415-87-3) stands out as a multifaceted compound with applications spanning organic chemistry, materials science, and pharmaceutical research. Its unique structure and reactivity continue to drive innovative research efforts, ensuring its relevance in both academic and industrial settings.

2639415-87-3 (Tert-butyl 4,6-dimethylpiperidine-3-carboxylate) 関連製品

- 1072944-42-3(N-Isopropyl 4-bromo-3-methoxybenzamide)

- 1807148-56-6(6-(Aminomethyl)-4-(difluoromethyl)-2-fluoro-3-methoxypyridine)

- 1465286-40-1(5-Isothiazolamine, 3-(2-pyridinyl)-)

- 2091608-29-4(Benzenepropanesulfonyl chloride, 4-(difluoromethoxy)-α-methyl-)

- 2580092-40-4(rac-tert-butyl N-[(1R,2S)-2-(sulfamoylmethyl)cyclobutyl]carbamate)

- 1049712-52-8(5-(aminomethyl)-N-methylthiophene-2-sulfonamide hydrochloride)

- 127813-33-6(2-(Pyrimidin-2-ylthio)phenylamine hydrochloride)

- 3167-10-0(2-(2,4,6-trimethylphenyl)ethan-1-amine hydrochloride)

- 1805440-82-7(3,4-Bis(trifluoromethyl)-5-iodobenzyl chloride)

- 1187830-73-4(4-methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine;hydrochloride)